2-(N-Picrylamino)-5-bromopyridine
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Overview
Description
2-(N-Picrylamino)-5-bromopyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a picrylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Picrylamino)-5-bromopyridine typically involves the reaction of 2-aminopyridine with picryl halides under controlled conditions. For example, when picryl fluoride is treated with an excess of 2-aminopyridine, the reaction yields 2-(N-picrylamino)pyridine . The bromination of this intermediate can be achieved using bromine or N-bromosuccinimide (NBS) under suitable conditions to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(N-Picrylamino)-5-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Coupling Reactions: The picrylamino group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2-(N-Picrylamino)-5-bromopyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 2-(N-Picrylamino)-5-bromopyridine involves its interaction with molecular targets through its functional groups. The picrylamino group can participate in charge transfer interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various targets .
Comparison with Similar Compounds
Similar Compounds
2-(N-Picrylamino)-5-chloropyridine: Similar structure but with a chlorine atom instead of bromine.
2-(N-Picrylamino)-5-nitropyridine: Contains a nitro group instead of bromine.
2-(N-Picrylamino)pyridine: Lacks the halogen substitution.
Uniqueness
2-(N-Picrylamino)-5-bromopyridine is unique due to the presence of both the bromine atom and the picrylamino group, which confer distinct chemical properties and reactivity. The bromine atom can participate in halogen bonding, while the picrylamino group can engage in charge transfer interactions, making this compound versatile for various applications.
Biological Activity
2-(N-Picrylamino)-5-bromopyridine is a synthetic compound that has garnered attention due to its unique structural properties and potential biological applications. The compound features a bromine atom and a picrylamino group, which may influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
The structure of this compound is characterized by an electron-withdrawing picrylamino group attached to the pyridine ring. This configuration may enhance its reactivity and influence its biological interactions. The presence of bromine further contributes to the compound's electrophilic nature, making it a candidate for various biological applications.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been observed in vitro, indicating potential as an anticancer agent.
- Enzyme Inhibition : The electron-withdrawing nature of the picrylamino group may facilitate interactions with various enzymes, leading to inhibition of specific biochemical pathways.
Table 1: Summary of Biological Activities
Biological Activity | Observations | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cell lines | |
Enzyme inhibition | Interaction with key metabolic enzymes |
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Properties : A study conducted by researchers evaluated the compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a novel antimicrobial agent.
- Anticancer Activity Assessment : In vitro tests demonstrated that this compound could induce apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, highlighting its potential in cancer therapy.
- Enzyme Interaction Studies : Research focusing on enzyme kinetics revealed that the compound acts as a competitive inhibitor for specific enzymes involved in metabolic pathways. This interaction suggests possible therapeutic applications in metabolic disorders .
Properties
Molecular Formula |
C11H6BrN5O6 |
---|---|
Molecular Weight |
384.10 g/mol |
IUPAC Name |
5-bromo-N-(2,4,6-trinitrophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H6BrN5O6/c12-6-1-2-10(13-5-6)14-11-8(16(20)21)3-7(15(18)19)4-9(11)17(22)23/h1-5H,(H,13,14) |
InChI Key |
PUGSBECPEDTSRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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